N-((Diphenylphosphoryl)methyl)benzamide
Description
N-((Diphenylphosphoryl)methyl)benzamide is a benzamide derivative featuring a phosphoryl group (P=O) attached to a methylene bridge, which is further substituted with two phenyl groups. This compound has garnered attention in coordination chemistry due to its ability to act as a ligand in lanthanide complexes, forming hydrophobic shells that enhance luminescence properties in materials science applications .
Properties
CAS No. |
35003-98-6 |
|---|---|
Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-(diphenylphosphorylmethyl)benzamide |
InChI |
InChI=1S/C20H18NO2P/c22-20(17-10-4-1-5-11-17)21-16-24(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
InChI Key |
ZDGYWYBNLINILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Diphenylphosphoryl)methyl)benzamide typically involves the reaction of benzamide with diphenylphosphinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((Diphenylphosphoryl)methyl)benzamide can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-((Diphenylphosphoryl)methyl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism by which N-((Diphenylphosphoryl)methyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylphosphinyl group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphoryl/Phosphanyl-Substituted Benzamides
N-(Diisopropylphosphanyl)benzamide
- Structure : Contains a phosphanyl group (P(III)) with diisopropyl substituents instead of a phosphoryl group (P=O) and diphenyl groups.
- Synthesis : Prepared via Schlenk techniques under inert conditions, utilizing N-(trimethylsilyl)benzamide and diisopropylphosphine .
- Applications : Functions as a sterically demanding, hemilabile ligand in transition-metal catalysis. Its electron-rich phosphanyl group enhances metal coordination, contrasting with the electron-withdrawing phosphoryl group in the target compound .
- Characterization : Structural confirmation via X-ray crystallography and NMR spectroscopy .
2-(Diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide
- Structure : Combines a phosphanyl group (P(III)) with a hydroxyethyl substituent on the benzamide core.
- Key Differences : The hydroxyethyl group introduces hydrogen-bonding capability and hydrophilicity, unlike the hydrophobic methyl-phosphoryl group in the target compound.
N-(Diphenylphosphoryl)benzamide (HL)
- Structure : Direct analog lacking the methylene bridge, with the phosphoryl group directly attached to the benzamide nitrogen.
- Applications : Forms luminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺) for thin-film materials. The bulky phenyl groups create a hydrophobic environment, prolonging emission lifetimes .
Comparative Data Table :
Hydroxy-Substituted Benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a bulky 2-hydroxy-1,1-dimethylethyl group on the benzamide nitrogen.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
- Applications: Acts as an N,O-bidentate ligand in metal-catalyzed C–H functionalization reactions. The hydroxyl group enables dual coordination modes, unlike the monodentate phosphoryl group in the target compound .
Heterocyclic Benzamide Derivatives
N-(Benzimidazol-1-yl methyl)benzamide Derivatives
- Structure : Benzamide linked to benzimidazole via a methylene bridge.
- Synthesis : Mannich reaction between benzamide, formaldehyde, and benzimidazole derivatives.
- Applications : Exhibit anti-inflammatory and analgesic activity with reduced gastric toxicity compared to traditional NSAIDs .
N-[(Di substituted-amino)methyl]-N-(4H-1,2,4-triazol-4-yl)benzamide
Functional Comparison :
- Phosphoryl/Phosphanyl Derivatives : Primarily used in materials science (luminescence) and catalysis.
- Hydroxy/Heterocyclic Derivatives : Focus on biological applications (e.g., antimicrobial, anti-inflammatory).
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